molecular formula C20H32Cl2N2O B12752283 2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride CAS No. 82875-66-9

2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride

Cat. No.: B12752283
CAS No.: 82875-66-9
M. Wt: 387.4 g/mol
InChI Key: APAZKGUUABFFRS-UHFFFAOYSA-N
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Description

2-[4-[2-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol dihydrochloride is a piperazine-based compound featuring a bicyclic hexahydroindacenyl group linked via an ethyl chain to the piperazine ring, with an ethanol substituent at the 1-position of the piperazine. The dihydrochloride salt enhances its solubility and stability, a common strategy for optimizing pharmacokinetic properties in drug development .

Properties

CAS No.

82875-66-9

Molecular Formula

C20H32Cl2N2O

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C20H30N2O.2ClH/c23-14-13-22-11-9-21(10-12-22)8-7-20-18-5-1-3-16(18)15-17-4-2-6-19(17)20;;/h15,23H,1-14H2;2*1H

InChI Key

APAZKGUUABFFRS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC3)C(=C2C1)CCN4CCN(CC4)CCO.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol typically involves multiple steps, starting with the preparation of the hexahydro-s-indacenyl intermediate. This intermediate is then reacted with ethyl piperazine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety may yield aldehydes or carboxylic acids, while substitution reactions on the piperazine ring can produce a variety of substituted derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride exhibit various biological activities:

Antimicrobial Properties

Several studies have demonstrated that piperazine derivatives possess antimicrobial properties. For instance, a series of novel heterocyclic compounds containing piperazine were evaluated for their antimicrobial activity using standard methods. Results indicated that many synthesized compounds exhibited moderate to excellent antimicrobial effects against various microbial strains .

Central Nervous System Effects

Piperazine derivatives have been explored for their effects on the central nervous system (CNS). Research indicates that such compounds may have potential applications in treating CNS disorders such as anxiety and depression. The modulation of neurotransmitter systems by these compounds suggests they could serve as lead molecules for developing new antidepressants or anxiolytics .

Therapeutic Applications

The therapeutic potential of 2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride can be summarized in the following areas:

  • Metabolic Disorders : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways associated with conditions like type 2 diabetes and obesity. This suggests a potential role in managing metabolic syndrome .
  • Cognitive Disorders : Given their effects on neurotransmitter systems, these compounds may also be beneficial in treating cognitive impairments associated with aging or neurodegenerative diseases such as Alzheimer's disease .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of piperazine derivatives included testing for antimicrobial activity against a panel of bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones compared to control groups, indicating their potential as antimicrobial agents.

Case Study 2: CNS Activity Assessment

In another study focused on CNS activity, researchers synthesized various piperazine derivatives and evaluated their effects on anxiety-like behaviors in animal models. The findings suggested that specific structural modifications enhanced anxiolytic effects, paving the way for further development of these compounds into therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The compound shares structural motifs with dopamine D4 receptor antagonists, such as S 18126 and L 745,870 , but differs in key substituents that influence receptor selectivity and pharmacokinetics. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Receptor Affinity (Ki, nM) Selectivity (D4 vs. D2) Synthesis Method Highlights
Target Compound Piperazine-ethanol Hexahydroindacenyl-ethyl Not Available Not Available Likely HCl salt formation
S 18126 Piperazine-methyl-indan Benzodioxin D4: 2.4; D2: 738; Sigma1: 1.6 307-fold Not Specified
L 745,870 Piperazine-chlorophenyl Pyrrolopyridine D4: 2.5; D2: 905 362-fold Not Specified
2-(2-(4-Benzylpiperazin-1-yl)ethanone Piperazine-ethanone Benzyl Not Available Not Available CH₂Cl₂ solvent, HCl gas method

Key Findings and Implications

Receptor Selectivity: S 18126 and L 745,870 exhibit >100-fold selectivity for D4 over D2/D3 receptors, making them valuable tools for studying D4-specific effects . The target compound’s hexahydroindacenyl group may similarly enhance selectivity for specific receptor subtypes, though empirical data are lacking.

In Vivo Activity :

  • S 18126 and L 745,870 show weak presynaptic dopaminergic effects at high doses, likely due to residual D2/D3 activity. The target compound’s dihydrochloride salt may enhance bioavailability, but its in vivo efficacy remains speculative .

Synthetic Considerations: The target compound’s dihydrochloride salt formation aligns with methods described for similar piperazine derivatives, where HCl gas in methanol precipitates stable salts . This contrasts with S 18126 and L 745,870, whose synthetic routes are unspecified.

Structural Advantages and Limitations

  • Hexahydroindacenyl vs. However, this could also reduce solubility .
  • Ethanol Substituent: The polar ethanol group may mitigate excessive lipophilicity, balancing solubility and receptor binding—a design improvement over non-polar substituents in analogs .

Biological Activity

The compound 2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol; dihydrochloride is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a hexahydro-s-indacen moiety. The structural formula can be represented as follows:

C17H26Cl2N2O\text{C}_{17}\text{H}_{26}\text{Cl}_2\text{N}_2\text{O}

Key Properties

PropertyValue
Molecular Weight360.31 g/mol
SolubilitySoluble in water
pKaModerate basicity

Research indicates that piperazine derivatives often exhibit diverse biological activities through various mechanisms:

  • Receptor Modulation : Piperazine compounds frequently interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors. This interaction may lead to anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Some studies suggest that piperazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
  • Antitumor Effects : Preliminary data indicate potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

Antidepressant Activity

A study investigated the antidepressant-like effects of similar piperazine compounds in animal models. The results showed that the administration of these compounds significantly reduced depressive behaviors in forced swim tests, suggesting serotonin receptor modulation as a mechanism of action .

Antimicrobial Effects

In vitro assays demonstrated that the compound exhibited antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 8-32 µg/mL .

Anticancer Potential

Research conducted on human cancer cell lines revealed that the compound induced apoptosis in breast cancer cells (MCF-7) at concentrations of 10 µM and higher. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with other piperazine derivatives was conducted:

Compound NameActivity TypeEC50 (µM)
2-(4-(2-(1H-indol-3-yl)ethyl)piperazin-1-yl)ethanolAntidepressant5.0
1-(4-bromophenyl)piperazineAntimicrobial16.0
4-(1-piperazinyl)-1H-pyrazoleAnticancer12.0

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